1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene
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Overview
Description
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 3-(cyclopropylmethyl)-5-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The aromatic ring or the substituents can be reduced using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride in ether or hydrogen gas with palladium on carbon as a catalyst.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include hydroxylated or carbonylated benzene derivatives.
Reduction: Products include partially or fully reduced aromatic compounds.
Scientific Research Applications
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(cyclopropylmethyl)benzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Bromo-5-fluorobenzene: Lacks the cyclopropylmethyl group, which may influence its steric properties and interactions with other molecules.
3-(Cyclopropylmethyl)-5-fluorobenzene:
Uniqueness
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both bromine and fluorine atoms can enhance its reactivity in substitution reactions, while the cyclopropylmethyl group can influence its overall molecular conformation and interactions with other molecules.
Properties
IUPAC Name |
1-bromo-3-(cyclopropylmethyl)-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-4-8(3-7-1-2-7)5-10(12)6-9/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGZWOHNUQYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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